
Butyl (pyridin-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl (pyridin-4-yl)acetate: is an organic compound that belongs to the class of esters It consists of a butyl group attached to the acetate moiety, which is further connected to a pyridine ring at the 4-position
準備方法
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to synthesize butyl (pyridin-4-yl)acetate is through the esterification of pyridin-4-ylacetic acid with butanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Fischer Esterification: Another method involves the Fischer esterification process, where pyridin-4-ylacetic acid is reacted with butanol in the presence of an acid catalyst like hydrochloric acid. The reaction mixture is heated under reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction.
化学反応の分析
Types of Reactions:
Oxidation: Butyl (pyridin-4-yl)acetate can undergo oxidation reactions, particularly at the butyl group, leading to the formation of this compound derivatives with oxidized functional groups.
Reduction: The compound can also undergo reduction reactions, especially at the pyridine ring, resulting in the formation of reduced pyridine derivatives.
Substitution: Substitution reactions can occur at the pyridine ring, where various substituents can replace hydrogen atoms, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed:
Oxidation: Oxidized derivatives such as this compound with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogenated pyridine rings.
Substitution: Substituted pyridine derivatives with various functional groups.
科学的研究の応用
Chemistry:
Catalysis: Butyl (pyridin-4-yl)acetate can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules that can interact with biological targets.
Biochemical Studies: It can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine:
Pharmaceuticals: this compound derivatives may exhibit pharmacological activities, making them useful in developing new therapeutic agents.
Industry:
Fragrances and Flavors: The ester functional group imparts a pleasant aroma, making it suitable for use in the fragrance and flavor industry.
Polymer Production: It can be used as a monomer or additive in polymer production, enhancing the properties of the final product.
作用機序
The mechanism of action of butyl (pyridin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, while the ester group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
Ethyl (pyridin-4-yl)acetate: Similar structure but with an ethyl group instead of a butyl group.
Methyl (pyridin-4-yl)acetate: Contains a methyl group instead of a butyl group.
Propyl (pyridin-4-yl)acetate: Features a propyl group in place of the butyl group.
Uniqueness:
- The longer butyl chain may also enhance its interactions with hydrophobic regions of biological targets, potentially leading to different biological activities.
Butyl (pyridin-4-yl)acetate: has a longer alkyl chain compared to its ethyl, methyl, and propyl counterparts, which can influence its physical and chemical properties, such as solubility, boiling point, and reactivity.
特性
CAS番号 |
132241-73-7 |
|---|---|
分子式 |
C11H15NO2 |
分子量 |
193.24 g/mol |
IUPAC名 |
butyl 2-pyridin-4-ylacetate |
InChI |
InChI=1S/C11H15NO2/c1-2-3-8-14-11(13)9-10-4-6-12-7-5-10/h4-7H,2-3,8-9H2,1H3 |
InChIキー |
NXSGYJCGZLTOSR-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)CC1=CC=NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



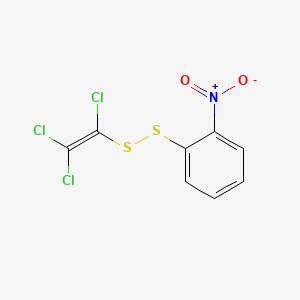
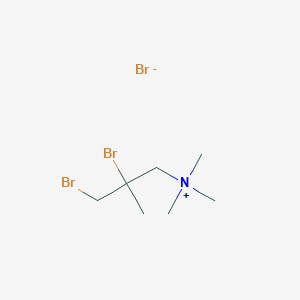
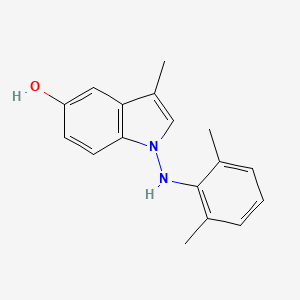
![3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2,4-diphenyl-](/img/structure/B14282845.png)
![3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione](/img/structure/B14282849.png)
![4-(2-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)[1,1'-biphenyl]-2,5-diol](/img/structure/B14282858.png)
![N-{[2-(4-Nitrobenzene-1-sulfonyl)ethoxy]carbonyl}-L-alanine](/img/structure/B14282864.png)
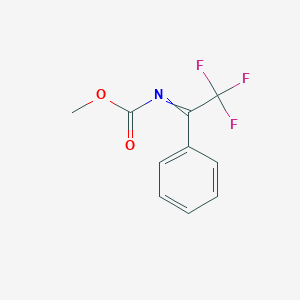
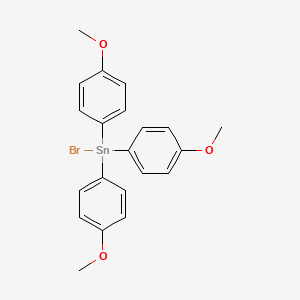
![2-Methyl-4-[4-(prop-2-en-1-yl)phenyl]but-3-yn-2-ol](/img/structure/B14282881.png)
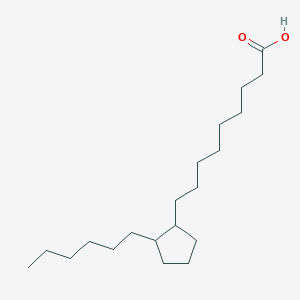
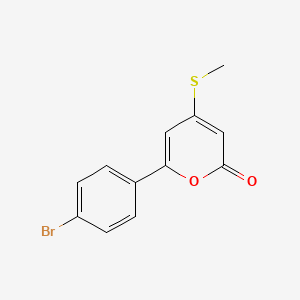
![1,1'-[1,2-Phenylenebis(methylene)]bis(thiolan-1-ium) dichloride](/img/structure/B14282913.png)
